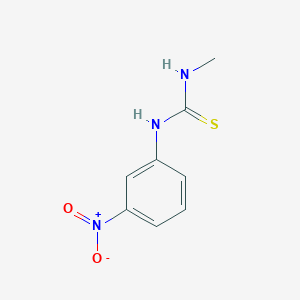

N-methyl-N'-(3-nitrophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(3-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDJPDOWZYDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Characterization

The synthesis of N-methyl-N'-(3-nitrophenyl)thiourea typically involves the reaction of methyl isothiocyanate with 3-nitroaniline (B104315). This nucleophilic addition reaction is a common and effective method for preparing unsymmetrically disubstituted thioureas.

Detailed research findings on the synthesis and characterization of this compound are crucial for understanding its properties. While specific experimental data for N-methyl-N'-(3-nitrophenyl)thiourea is not extensively detailed in the provided search results, general methods for thiourea (B124793) synthesis can be inferred. For instance, the synthesis of related compounds often involves reacting an isothiocyanate with an amine in a suitable solvent. mdpi.comresearchgate.net

Characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to identify the chemical environment of the protons and carbon atoms in the molecule, confirming the presence of the methyl, nitrophenyl, and thiourea core structures.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, C=S, and nitro group vibrations, providing functional group information.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the molecular formula C₈H₉N₃O₂S. sigmaaldrich.com

Chemical Properties and Research Findings

The chemical properties of N-methyl-N'-(3-nitrophenyl)thiourea are dictated by its functional groups. The thiourea (B124793) moiety can exist in tautomeric forms, the thione and the thiol (isothiourea) forms, with the thione form generally being more stable. mdpi.com The presence of the electron-withdrawing nitro group on the phenyl ring increases the acidity of the N-H protons, which can influence its ability to form hydrogen bonds and coordinate with metal ions. nih.gov

Research on related nitrophenyl thiourea derivatives has shown their potential as colorimetric sensors for anions like sulfate (B86663), fluoride (B91410), and acetate (B1210297). nih.gov The interaction with these anions often leads to a visible color change, which is attributed to the formation of hydrogen bonds and a subsequent change in the intramolecular charge transfer (ICT) band of the molecule. nih.gov

Crystallographic Analysis and Solid State Structure

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Geometry

No published data available.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

No published data available.

Planarity of Molecular Fragments and Dihedral Angle Assessment

No published data available.

Analysis of Crystallographic Disorder (if present)

No published data available.

Supramolecular Architecture and Crystal Packing

Intermolecular Hydrogen Bonding Networks (N-H···S, N-H···O, O-H···O, C-H···O, C-H···N, C-H···S=C, N-H···Npyr)

No published data available.

π-Stacking Interactions (e.g., Cg···Cg π···π, C-H···Cg π-ring)

In the crystalline state, aromatic rings like the nitrophenyl group in N-methyl-N'-(3-nitrophenyl)thiourea are prone to engage in π-stacking interactions. These interactions are crucial for stabilizing the crystal packing. Two primary forms of these interactions are anticipated:

π···π Stacking: This involves the parallel or offset stacking of the nitrophenyl rings of adjacent molecules. In related sulfonamide structures containing nitrophenyl groups, π–π stacking interactions have been observed with centroid–centroid distances around 3.87 Å, organizing molecules into chains. iucr.orgnih.gov

These interactions, working in concert with other intermolecular forces, would likely influence the orientation of molecules, often leading to layered or herringbone packing arrangements. akademisains.gov.my

Chalcogen Bonding and Its Influence on Assembly (e.g., S···O interactions)

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur in the thiourea (B124793) group) acting as an electrophilic region (a σ-hole) and interacting with a nucleophile. In N-methyl-N'-(3-nitrophenyl)thiourea, the sulfur atom of the thiocarbonyl group can participate in such bonds.

Formation of Self-Assembled Dimers, Chains, and Extended Networks

A hallmark of thiourea derivatives in the solid state is their propensity to form highly organized supramolecular structures through hydrogen bonding. evitachem.com The N-H and C=S groups of the thiourea moiety are excellent hydrogen bond donors and acceptors, respectively.

Dimer Formation: The most common motif is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. researchgate.netmdpi.comnih.gov This creates a robust eight-membered ring synthon, often denoted as {⋯HNCS}₂, which serves as a fundamental building block for more extended structures. mdpi.com For instance, in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, these dimers are the primary feature of the molecular packing. mdpi.com

Chains and Networks: These dimers can be further interconnected into one-dimensional chains or two-dimensional networks. nih.gov In the case of N-(3-Nitrophenyl)-N′-pivaloylthiourea, intermolecular N-H···O, N-H···S, and C-H···S hydrogen bonds link molecules into a two-dimensional network. researchgate.net The presence of the additional nitro group in N-methyl-N'-(3-nitrophenyl)thiourea provides another hydrogen bond acceptor site (the oxygen atoms), which can lead to more complex, multi-dimensional networks.

The interplay between the strong N-H···S and weaker N-H···O or C-H···S/O interactions dictates the final dimensionality and topology of the supramolecular architecture. akademisains.gov.myresearchgate.net

Racemic Dimer Formation and Chiral Self-Sorting in the Crystalline Phase

The molecule N-methyl-N'-(3-nitrophenyl)thiourea is itself achiral. Therefore, concepts like racemic dimer formation and chiral self-sorting are generally not applicable in the same way as they are for chiral molecules. Chiral self-sorting refers to the spontaneous segregation of enantiomers to form homochiral structures during self-assembly. nih.gov

However, it is possible for achiral molecules to crystallize in chiral space groups. In such a scenario, the crystal as a whole would be chiral, and spontaneous resolution could occur, leading to the formation of enantiomorphic crystals. There is currently no available evidence from the literature to suggest that N-methyl-N'-(3-nitrophenyl)thiourea exhibits this behavior.

Polymorphism and Phase Transition Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.com Different polymorphs of a compound can have distinct physical properties. Polymorphism has been observed in related structures, such as ortho-nitrophenyl selenocyanate, which exists in two polymorphic forms stabilized by different arrangements of intermolecular and intramolecular C-Se···O/N chalcogen bonds. nih.gov

Currently, there are no published studies on the polymorphism or phase transitions of N-methyl-N'-(3-nitrophenyl)thiourea. Investigating its crystallization under various conditions could potentially reveal the existence of different polymorphic forms, each stabilized by a unique combination of the intermolecular forces discussed above.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed picture of the crystal packing. A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which provides a quantitative summary of the different types of intermolecular contacts. mdpi.com

For many related nitro-substituted aromatic compounds and thiourea derivatives, Hirshfeld analysis has been instrumental in deconvoluting the complex network of interactions. acs.orgakademisains.gov.mynih.gov Typically, the analysis reveals the percentage contributions of various contacts, such as:

H···H contacts, which often cover a large portion of the surface area. nih.gov

O···H/H···O contacts, corresponding to hydrogen bonds involving the nitro group. nih.govnih.gov

C···H/H···C contacts, indicative of C-H···π interactions. nih.gov

S···H/H···S contacts, representing hydrogen bonds to the sulfur atom. akademisains.gov.my

A hypothetical Hirshfeld analysis for N-methyl-N'-(3-nitrophenyl)thiourea would likely show significant contributions from O···H and S···H contacts, confirming the importance of N-H···O and N-H···S hydrogen bonds in the crystal packing. The fingerprint plots would also highlight the presence of C···C and C···H contacts, quantifying the contribution of π-stacking and C-H···π interactions.

Below is a representative table of intermolecular contacts derived from Hirshfeld surface analysis of a related compound, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, which illustrates the type of data this analysis provides. nih.gov

| Interaction Type | Contribution (%) |

| O···H/H···O | 40.1% |

| H···H | 27.5% |

| C···H/H···C | 12.4% |

| O···C/C···O | 6.0% |

| O···O | 5.7% |

| C···C | 4.9% |

| O···N/N···O | 2.0% |

| N···H/H···N | 1.2% |

| S···C/C···S | 0.1% |

| S···O/O···S | 0.1% |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometric and electronic properties of molecules with a high degree of accuracy. For N-methyl-N'-(3-nitrophenyl)thiourea, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding the subtle interplay of forces that govern its structure.

DFT calculations are employed to find the optimized molecular geometry of N-methyl-N'-(3-nitrophenyl)thiourea, which corresponds to the lowest energy arrangement of its atoms. These calculations reveal crucial details about the molecule's shape and the spatial orientation of its functional groups.

Studies on similar thiourea (B124793) derivatives indicate that the molecular conformation is significantly influenced by factors like steric hindrance and intramolecular hydrogen bonding. For instance, in related compounds, a trans conformation is often adopted where the thiocarbonyl and other bulky groups are positioned on opposite sides of the molecule's backbone to minimize steric clash. nih.gov In the case of N-methyl-N'-(3-nitrophenyl)thiourea, the planarity of the thiourea group (S=C-N-N) is a key feature, with the connected phenyl and methyl groups adopting specific dihedral angles to achieve the most stable conformation. mdpi.com The presence of intramolecular hydrogen bonds, for example between a nitrogen-bound hydrogen and an oxygen atom of the nitro group, can further stabilize a particular conformer, leading to the formation of pseudo-rings. nih.govresearchgate.net

The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. This provides a detailed picture of the molecule's preferred shape in the gas phase, which serves as a fundamental basis for understanding its other properties.

A critical step in computational chemistry is the validation of theoretical models against experimental data. For N-methyl-N'-(3-nitrophenyl)thiourea, single-crystal X-ray diffraction studies provide precise measurements of bond lengths and bond angles in the solid state. researchgate.net These experimental values serve as a benchmark for assessing the accuracy of the DFT-calculated geometries.

Generally, a good correlation between the calculated and experimental geometric parameters indicates the appropriateness of the chosen computational method (functional and basis set). acs.org For thiourea derivatives, DFT calculations have been shown to reproduce experimental bond lengths and angles with a high degree of accuracy. researchgate.netresearchgate.net For example, the calculated C=S and C-N bond lengths in the thiourea core, as well as the bond lengths within the phenyl ring and nitro group, are expected to be in close agreement with crystallographic data. mdpi.com Any significant deviations between the calculated (gas phase) and experimental (solid state) structures can often be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding and packing forces, which are not present in the isolated molecule model. nih.gov

Below is a comparison of typical experimental and calculated bond lengths and angles for similar thiourea-containing structures.

Table 1: Comparison of Selected Experimental and Calculated Bond Parameters for Thiourea Derivatives

| Parameter | Experimental (X-ray) (Å or °) | Calculated (DFT) (Å or °) |

|---|---|---|

| C=S Bond Length | ~1.68 Å mdpi.com | ~1.69 Å |

| C-N (thiourea) Bond Length | ~1.34 Å mdpi.com | ~1.35 Å |

| C-N-C Bond Angle | ~129° mdpi.com | ~128° |

Note: The values presented are representative and may vary slightly for the specific compound N-methyl-N'-(3-nitrophenyl)thiourea.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods provide deep insights into the electronic structure of N-methyl-N'-(3-nitrophenyl)thiourea, identifying regions of high and low electron density, predicting reactivity, and explaining the nature of its chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure, collectively known as the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. researchgate.net For N-methyl-N'-(3-nitrophenyl)thiourea, the HOMO is expected to have significant electron density on the thiourea moiety, particularly the sulfur and nitrogen atoms. Conversely, the LUMO is likely to be localized over the nitrophenyl ring, a consequence of the electron-withdrawing nature of the nitro group. researchgate.net This distribution implies that the thiourea part of the molecule is the primary site for electrophilic attack, while the nitrophenyl ring is susceptible to nucleophilic attack. The precise energy of the HOMO-LUMO gap can be calculated using DFT, providing a quantitative measure of its reactivity. chemrxiv.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of sites susceptible to electrophilic attack. In N-methyl-N'-(3-nitrophenyl)thiourea, these regions are expected to be located around the sulfur atom of the thiocarbonyl group and the oxygen atoms of the nitro group. researchgate.netnih.gov

Positive Regions (Blue): These areas indicate a deficiency of electrons and are prone to nucleophilic attack. For this molecule, positive potential is anticipated around the hydrogen atoms attached to the nitrogen atoms (N-H groups), making them potential hydrogen bond donors. nih.gov

The MEP map provides a clear, three-dimensional picture of the molecule's electronic landscape, corroborating the predictions made from the analysis of frontier molecular orbitals and offering a more intuitive guide to its reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. nih.gov This method is particularly useful for quantifying electron delocalization and understanding the stabilizing interactions within a molecule.

Furthermore, NBO analysis provides natural population analysis (NPA) charges on each atom, offering a more chemically meaningful representation of the charge distribution than other methods. This allows for a detailed understanding of how the electron-donating and electron-withdrawing groups influence the electronic character of different parts of the molecule. nih.gov

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting the chemical behavior and stability of a molecule. sciensage.infotandfonline.com These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Studies on various thiourea derivatives utilize DFT calculations, often with the B3LYP functional and a 6-31G(d,p) or similar basis set, to determine these quantum chemical parameters. sciensage.inforesearchgate.net

The primary descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated as IP ≈ -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as EA ≈ -E(LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative basis for understanding the structure-activity relationships of thiourea compounds. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, a measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Vibrational Spectroscopy Simulation

Theoretical simulations of vibrational spectra are powerful tools for interpreting and assigning experimental data.

Prediction of Theoretical IR and Raman Spectra

Theoretical vibrational frequencies for N-methyl-N'-(3-nitrophenyl)thiourea can be predicted using DFT calculations, typically employing methods like B3LYP with a comprehensive basis set such as 6-311++G(d,p). rsc.orgmdpi.com This approach calculates the harmonic vibrational frequencies based on the optimized molecular geometry. The resulting theoretical spectra for Infrared (IR) and Raman activity can then be compared with experimental data. rsc.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby achieving better agreement with experimental spectra.

Detailed Assignment of Vibrational Modes

The vibrational modes of N-methyl-N'-(3-nitrophenyl)thiourea involve contributions from its distinct functional groups: the thiourea core, the methyl group, and the nitrophenyl ring. Based on studies of similar compounds, key vibrational assignments can be predicted. e3s-conferences.orgmdpi.comresearchgate.net

N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. For a related thiourea, a band was seen at 3266 cm⁻¹. mdpi.comresearchgate.net The formation of intra- and intermolecular hydrogen bonds significantly influences the position and shape of these bands. acs.orgnih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioureas. This mode is often coupled with other vibrations and typically appears in the 1000-1300 cm⁻¹ range. For example, an experimental IR spectrum of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea showed the C=S band at 1070 cm⁻¹, while another study on a different thiourea derivative assigned it at 1256 cm⁻¹. e3s-conferences.orgmdpi.comresearchgate.net

NO₂ Vibrations: The nitrophenyl group contributes characteristic symmetric and asymmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-N Stretching: The C-N stretching modes of the thiourea backbone are usually found in the 1400-1500 cm⁻¹ region and can be coupled with N-H bending modes. A band at 1485 cm⁻¹ has been assigned to this vibration in a similar structure. mdpi.comresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretching | 3100 - 3400 | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretching | 3000 - 3100 | Characteristic of the phenyl ring. |

| Aliphatic C-H Stretching | 2850 - 3000 | From the methyl group. |

| NO₂ Asymmetric Stretching | ~1530 | Characteristic of the nitro group. |

| C-N Stretching | 1400 - 1500 | Often coupled with N-H bending. |

| NO₂ Symmetric Stretching | ~1350 | Characteristic of the nitro group. |

| C=S Stretching | 1000 - 1300 | Key thiourea backbone vibration; often coupled. |

Dynamic Simulations and Intermolecular Interaction Characterization

Dynamic simulations and advanced quantum chemical analyses provide a deeper understanding of molecular behavior in solution and the nature of the forces governing molecular assembly.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. nih.govacs.org For N-methyl-N'-(3-nitrophenyl)thiourea in a solvent, an MD simulation can track the molecule's movements over a set period, revealing stable conformations and the dynamics of hydrogen bonding between the thiourea's N-H groups and solvent molecules. nih.govornl.gov Analysis of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's conformation and the flexibility of specific atomic regions throughout the simulation. nih.govresearchgate.net Such simulations are crucial for understanding how solvent affects molecular shape and the availability of hydrogen bond donors and acceptors. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interaction Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) is a rigorous method used to analyze the electron density of a system to characterize chemical bonding, particularly weak noncovalent interactions like hydrogen bonds, which are critical in the structure of thiourea derivatives. researchgate.netacs.orgnih.gov QTAIM analysis identifies bond critical points (BCPs) between interacting atoms. rsc.org

The nature and strength of these interactions are quantified by analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs. ijnc.ir

For covalent bonds , ρ(r) is large and ∇²ρ(r) is negative.

For closed-shell interactions , such as hydrogen bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive.

This analysis allows for a quantitative assessment of the strength and nature of intramolecular and intermolecular hydrogen bonds (e.g., N-H···S or N-H···O) that dictate the supramolecular architecture of N-methyl-N'-(3-nitrophenyl)thiourea in the solid state. rsc.orgnih.gov

Advanced Electronic Property Predictions

Advanced computational methods allow for the prediction of complex electronic behaviors, such as how a molecule interacts with light. These predictions are crucial for assessing the potential of N-methyl-N'-(3-nitrophenyl)thiourea in optical applications.

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method used to calculate the excited state properties of molecules. mdpi.com It is particularly effective in simulating ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions within a molecule upon light absorption. nih.gov

For a molecule like N-methyl-N'-(3-nitrophenyl)thiourea, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations help identify the nature of the electronic transitions, such as n → π* or π → π* transitions. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the thiourea moiety, which can act as an electron donor, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. TD-DFT can model this phenomenon by analyzing the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Generic Nitrophenylthiourea Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 2.85 | 435 | 0.25 | HOMO → LUMO |

| S0 → S2 | 3.20 | 387 | 0.10 | HOMO-1 → LUMO |

| S0 → S3 | 3.55 | 349 | 0.45 | HOMO → LUMO+1 |

Note: This table is illustrative and based on typical values for similar compounds. Specific experimental or computational data for N-methyl-N'-(3-nitrophenyl)thiourea is not available in the reviewed literature.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively.

For N-methyl-N'-(3-nitrophenyl)thiourea, the combination of the electron-donating thiourea group and the electron-withdrawing nitrophenyl group creates a donor-π-acceptor (D-π-A) system. Such systems are known to exhibit enhanced NLO properties due to the increased charge transfer within the molecule. Computational studies on similar organic molecules have shown that the magnitude of the hyperpolarizability is strongly dependent on the efficiency of this intramolecular charge transfer. researchgate.netacs.org

Calculations of NLO properties for N-methyl-N'-(3-nitrophenyl)thiourea would involve optimizing the molecular geometry and then computing the static and dynamic hyperpolarizabilities using a suitable DFT functional and basis set. While specific computational data for N-methyl-N'-(3-nitrophenyl)thiourea is not found in the reviewed literature, research on other thiourea derivatives indicates that they can possess significant NLO properties. researchgate.net

Table 2: Representative Calculated NLO Properties for a Generic D-π-A Thiourea Compound

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 5.60 x 10⁻¹⁸ |

| Linear Polarizability (α) | 2.50 x 10⁻²³ |

| First Hyperpolarizability (β) | 8.20 x 10⁻³⁰ |

Note: This table is illustrative and based on typical values for similar compounds. Specific experimental or computational data for N-methyl-N'-(3-nitrophenyl)thiourea is not available in the reviewed literature.

Coordination Chemistry and Ligand Properties

N-Methyl-N'-(3-nitrophenyl)thiourea as a Ligand

Thiourea (B124793) and its derivatives are well-known for their ability to act as versatile ligands in coordination chemistry. mdpi.comscispace.comlibretexts.org This versatility stems from the presence of multiple potential donor atoms and their ability to adopt various coordination modes.

Based on the structure of N-methyl-N'-(3-nitrophenyl)thiourea, several atoms could potentially donate lone pairs of electrons to a metal center:

Sulfur: The sulfur atom of the thiocarbonyl group (C=S) is generally the most common and preferred donor site in thiourea-type ligands. mdpi.come3s-conferences.org Its soft nature makes it particularly suitable for binding to soft metal ions.

Nitrogen: The two nitrogen atoms of the thiourea backbone are also potential donor sites. However, their basicity and steric accessibility can be influenced by the substituents. In N-methyl-N'-(3-nitrophenyl)thiourea, the nitrogen atoms are substituted with a methyl and a 3-nitrophenyl group, which would affect their donor capabilities.

Oxygen: The oxygen atoms of the nitro group (-NO2) on the phenyl ring could also, in principle, coordinate to a metal ion. However, coordination through the nitro group's oxygen atoms is less common for thiourea ligands and often depends on the specific metal and reaction conditions.

Without experimental data, the exact donor preference for N-methyl-N'-(3-nitrophenyl)thiourea remains speculative.

Thiourea derivatives can coordinate to metal ions in several ways:

Monodentate: The most common mode is coordination through the sulfur atom.

Bidentate (Chelating): Chelation can occur through the sulfur and one of the nitrogen atoms, forming a stable ring structure with the metal ion. The presence of the nitro group on the phenyl ring could potentially lead to S-O or N-O chelation, though this is less typical.

The preferred binding sites and chelation modes are influenced by factors such as the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself. e3s-conferences.org For N-methyl-N'-(3-nitrophenyl)thiourea, the electronic-withdrawing effect of the nitro group and the steric bulk of the substituents would play a crucial role in determining its coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting a metal salt with the thiourea derivative in a suitable solvent. mdpi.com However, no specific synthesis or characterization data for metal complexes of N-methyl-N'-(3-nitrophenyl)thiourea has been reported in the scientific literature.

Formation of Transition Metal Complexes (e.g., Copper(I))

Thiourea derivatives are known to form stable complexes with a variety of transition metals, with a particular affinity for copper(I). uci.edu The soft sulfur donor of the thiourea is well-suited to bind with the soft Cu(I) ion. While it is highly probable that N-methyl-N'-(3-nitrophenyl)thiourea would form complexes with copper(I), the specific stoichiometries, structures, and properties of such complexes are unknown. Studies on other thiourea derivatives have shown the formation of various copper(I) complexes, including mononuclear, binuclear, and polymeric structures. google.com

Investigation of Main Group Metal Complexes (if relevant)

Thiourea ligands can also coordinate to main group metals. However, the affinity is generally lower compared to transition metals. There is no information available regarding the formation of main group metal complexes with N-methyl-N'-(3-nitrophenyl)thiourea.

Structural Analysis of Coordination Compounds

Determination of Metal-Ligand Bond Distances and Coordination Geometries

The coordination of N-substituted thiourea derivatives with metal ions often occurs through the sulfur atom of the thiocarbonyl group and a nitrogen atom. uaeu.ac.ae The specific bond distances and resulting coordination geometries are determined through techniques such as single-crystal X-ray crystallography. mdpi.comresearchgate.net

In related thiourea-metal complexes, the geometry around the central metal ion can vary significantly. For instance, studies on similar thiourea derivatives have shown that coordination with Cu(I) can lead to a trigonal planar conformation. nih.gov In other cases, such as with certain 3d-metal ions, the coordination can result in geometries that are intermediate between tetrahedral and square-planar, often described as a "flattened" tetrahedron. uaeu.ac.ae

Detailed structural analysis of a related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, provides insight into the typical bond lengths within the thiourea core. The C=S bond length was determined to be 1.6895(13) Å, while the C-N bond lengths within the thiourea moiety were 1.3491(16) Å and 1.3458(16) Å. researchgate.net The angles around the central carbon atom of the thiourea group were S1–C1–N1 = 127.50(10)°, S1–C1–N2 = 117.36(9)°, and N1–C1–N2 = 115.14(11)°. researchgate.net While these values are for a similar but different molecule, they provide a reasonable approximation of the bond parameters expected in complexes of N-methyl-N'-(3-nitrophenyl)thiourea.

Table 1: Selected Geometric Parameters of a Related Thiourea Derivative

| Parameter | Value |

|---|---|

| C1–S1 | 1.6895(13) Å |

| C1–N1 | 1.3491(16) Å |

| C1–N2 | 1.3458(16) Å |

| S1–C1–N1 | 127.50(10)° |

| S1–C1–N2 | 117.36(9)° |

| N1–C1–N2 | 115.14(11)° |

Data from a crystallographic study of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea. researchgate.net

Influence of Ligand Conformation and Steric Factors on Complex Structure

The conformation of the thiourea ligand and steric hindrance from its substituent groups play a crucial role in determining the structure of the resulting metal complexes. nih.gov For many thiourea derivatives, the molecule adopts a trans-conformation, where the thiocarbonyl and other functional groups are positioned on opposite sides of the molecular backbone to minimize steric strain. nih.gov

Furthermore, intramolecular and intermolecular hydrogen bonding can "lock" the molecule into a specific conformation, which may or may not be favorable for metal coordination. For example, in some acylthiourea derivatives, an intramolecular hydrogen bond can sequester the carbonyl oxygen, making it less available for coordination. nih.gov In the solid state, thiourea derivatives often form dimers or larger supramolecular structures through intermolecular hydrogen bonds, such as N–H⋯S interactions. mdpi.comresearchgate.net These interactions can also influence the packing of the molecules in the crystal lattice and the accessibility of the coordination sites.

Applications in Metal Ion Recognition and Separation (excluding biological contexts)

Thiourea-based compounds have shown considerable promise as chemosensors for the detection of various metal ions. uzh.chresearchgate.net The interaction between the thiourea moiety and a metal ion can lead to a measurable signal, such as a change in color or fluorescence, allowing for the qualitative and quantitative determination of the metal ion.

Specifically, thiourea derivatives containing a nitrophenyl group have been incorporated into polymer-based colorimetric sensors. mdpi.com The electron-withdrawing nature of the nitro group enhances the acidity of the thiourea N-H protons, which in turn strengthens the hydrogen-bonding interactions with anions. While this particular study focused on anion sensing, the underlying principles of molecular recognition are applicable to metal ion sensing as well. mdpi.com

In the context of metal ion detection, thiourea-based fluorescent chemosensors have been developed that exhibit a "turn-on" fluorescence response upon binding to metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺. uzh.ch The design of these sensors often involves linking the thiourea recognition unit to a fluorophore. Upon metal coordination, conformational changes in the ligand can alter the photophysical properties of the fluorophore, leading to a detectable signal.

The selectivity of these sensors for particular metal ions can be tuned by modifying the structure of the thiourea ligand and by introducing additional coordinating groups. This tunability makes N-methyl-N'-(3-nitrophenyl)thiourea and related compounds valuable platforms for the development of new materials for selective metal ion recognition and separation in various non-biological applications, such as environmental monitoring and industrial process control.

Applications in Materials Science and Chemical Sensing Non Biological Focus

Catalytic Applications

While research into the specific catalytic activities of N-methyl-N'-(3-nitrophenyl)thiourea is not extensively documented, the broader class of thiourea (B124793) derivatives has shown promise in various catalytic processes.

Investigation in Organic Transformations

Thiourea derivatives are known to act as ligands, forming coordination complexes with transition metal ions. nih.gov These complexes can serve as catalysts in a variety of organic transformations. The coordinating ability of thiourea derivatives is often related to their molecular conformation and hydrogen-bonding capabilities. nih.gov The sulfur and nitrogen atoms of the thiourea moiety can act as binding sites for metal centers, influencing the reactivity and selectivity of the catalytic system. While direct studies on N-methyl-N'-(3-nitrophenyl)thiourea as a catalyst in organic synthesis are limited, its structural features suggest potential for such applications, likely through the formation of metal complexes.

Application in Environmental Processes (e.g., Photodegradation of Dyes)

Thiourea derivatives have been investigated for their role in environmental remediation, particularly in the photocatalytic degradation of organic dyes. researchgate.netresearchgate.net Photocatalysis is a process that utilizes semiconductor materials to degrade pollutants in the presence of light. researchgate.netjwent.netnih.govmdpi.com In some systems, thiourea derivatives are used to enhance the photocatalytic activity of semiconductors like silver phosphate (B84403) (Ag3PO4) or titanium dioxide (TiO2). researchgate.net For instance, a thiourea derivative incorporated into an Ag3PO4 core-shell structure was shown to improve the degradation of methylene (B1212753) blue under visible light. researchgate.net The thiourea component can influence the surface properties and electronic structure of the catalyst, leading to more efficient degradation of dye molecules. While specific studies on N-methyl-N'-(3-nitrophenyl)thiourea for dye degradation are not available, its structural similarity to other photo-active thioureas suggests it could be a candidate for such applications.

Functional Materials Development

The unique electronic and structural characteristics of N-methyl-N'-(3-nitrophenyl)thiourea make it a molecule of interest for the development of advanced functional materials.

Development of Materials with Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, such as in lasers and data storage. nih.govmedmedchem.com Thiourea derivatives are among the classes of organic compounds being explored for their NLO response. acs.orgresearchgate.netnih.gov The NLO properties of these molecules often arise from intramolecular charge transfer between electron-donating and electron-withdrawing groups within the molecule. nih.gov The presence of the nitro group (an electron-withdrawing group) and the thiourea moiety in N-methyl-N'-(3-nitrophenyl)thiourea suggests the potential for NLO activity. Theoretical studies on related nitrophenyl thiourea derivatives have been conducted to predict their hyperpolarizability, a measure of NLO response. e3s-conferences.org

| Related Compound | Application | Key Findings |

| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | Potential NLO material | UV spectrum shows characteristic absorption bands indicating electronic transitions. e3s-conferences.org |

| NDI-10 (a tetrathione derivative) | Potential NLO material | DFT calculations show a significantly enhanced third-order polarizability (γzzzz) compared to related compounds. researchgate.net |

| Ni-dithiolene derivatives | NLO materials | Exhibit exceptionally large NLO properties, making them candidates for photonic applications. nih.gov |

Exploration in Supramolecular Materials Design (e.g., Self-Healing, Porous Materials)

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. Thiourea derivatives are well-suited for supramolecular chemistry due to the presence of N-H protons that can act as hydrogen bond donors and the sulfur atom which can act as a hydrogen bond acceptor. nih.gov These interactions can lead to the formation of well-ordered structures, such as dimers and polymers. nih.govresearchgate.net For example, the crystal structure of N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea reveals the formation of dimers through intermolecular N-H···S hydrogen bonds. nih.gov This ability to form predictable, directional interactions is a key principle in the design of self-healing materials and porous frameworks. While specific research on N-methyl-N'-(3-nitrophenyl)thiourea in self-healing or porous materials is not yet reported, its capacity for hydrogen bonding makes it a relevant candidate for exploration in these areas.

Chemical Sensing and Chemodetection

The ability of thiourea derivatives to bind to anions through hydrogen bonding has led to their development as chemical sensors. nih.govresearchgate.netmdpi.comacs.org The interaction between the thiourea N-H protons and an anion can lead to a detectable signal, such as a change in color or fluorescence. mdpi.comacs.org

Nitrophenyl thiourea-based sensors have been shown to be effective for the colorimetric detection of various anions. nih.govmdpi.comresearchgate.net The electron-withdrawing nitro group enhances the acidity of the N-H protons, making them more effective at binding to anions. mdpi.com A sensor based on a nitrophenyl thiourea-modified polyethyleneimine was developed for the detection of sulfate (B86663), fluoride (B91410), and acetate (B1210297) anions. mdpi.comresearchgate.net The binding of these anions resulted in a distinct color change, allowing for visual detection. mdpi.com

| Sensor System | Target Anions | Detection Method | Key Observation |

| Nitrophenyl thiourea-modified polyethyleneimine | SO42−, F−, AcO− | Colorimetric | Visible color change from colorless to yellow or yellowish upon anion binding. mdpi.com |

| 1-Naphthyl and 4-nitrophenyl thiourea receptors | F−, Cl−, CH3CO2−, H2PO4−, HSO4−, NO3− | UV-vis, fluorescence, 1H NMR | High affinity for basic anions, with the 4-nitrophenyl derivative showing higher acidity. acs.org |

| Thiourea-functionalized molecular clefts | Halides (F−, Cl−, Br−, I−), Oxoanions (H2PO4−, HSO4−, NO3−) | UV-Vis, Colorimetric | Stronger affinity for anions compared to urea-based receptors due to the higher acidity of the thiourea groups. nih.gov |

Given these findings, N-methyl-N'-(3-nitrophenyl)thiourea holds significant potential as a component in the design of new chemosensors for anion detection.

Anion Recognition and Sensing (e.g., Fluoride, Sulfate)

The design of synthetic receptors for anion recognition is a significant area of supramolecular chemistry. N-methyl-N'-(3-nitrophenyl)thiourea and its derivatives have demonstrated notable capabilities in selectively binding and sensing various anions. The thiourea group, with its two N-H protons, can form strong hydrogen bonds with anions, while the electron-withdrawing nitro group on the phenyl ring enhances the acidity of these protons, thereby increasing the binding affinity.

Studies have shown that thiourea-based receptors can effectively detect anions such as fluoride and sulfate. For instance, a colorimetric sensor based on a nitrophenyl thiourea-modified polyethylenimine exhibited distinct color changes upon the addition of sulfate and fluoride ions in a DMSO/H2O solution. nih.gov The interaction is primarily driven by hydrogen bonding between the thiourea N-H groups and the anion. This change in color allows for "naked-eye" detection, which is a significant advantage for practical applications. nih.gov

In a related study, a tripodal thiourea receptor substituted with 3-nitrophenyl groups showed a high binding affinity and selectivity for the sulfate anion. researchgate.net This was confirmed through ¹H NMR titrations, which revealed a 1:1 binding mode between the receptor and the sulfate anion. researchgate.net The strong interaction was further supported by UV-vis titrations and density functional theory (DFT) calculations. researchgate.net

Heavy Metal Ion Sensing

Beyond anion recognition, thiourea derivatives are also valuable in the detection of heavy metal ions. The sulfur atom in the thiourea moiety can act as a soft donor, enabling it to coordinate effectively with soft metal ions. While specific studies focusing solely on N-methyl-N'-(3-nitrophenyl)thiourea for heavy metal sensing are less common, the broader class of thiourea-containing polymers has been extensively used for the sorption of heavy metal ions. mdpi.com

The general principle involves the chelation of the metal ion by the thiourea ligand, leading to a detectable signal, such as a change in color or fluorescence. The versatility of thiourea derivatives allows for their incorporation into various platforms, including potentiometric sensors, for analytical applications in detecting heavy metals. nih.gov

Mechanisms of Sensing and Selectivity/Sensitivity Studies

The sensing mechanism of N-methyl-N'-(3-nitrophenyl)thiourea and related compounds is primarily based on hydrogen bonding and, in some cases, deprotonation. The two N-H protons of the thiourea group can form multiple hydrogen bonds with an anion, leading to the formation of a stable complex. The electron-withdrawing nitro group on the phenyl ring plays a crucial role by increasing the acidity of the N-H protons, which enhances the binding strength and selectivity.

Upon binding with an anion, such as fluoride or sulfate, the electronic properties of the receptor molecule are altered. This change can be observed through various spectroscopic techniques. For example, UV-vis spectroscopy can detect changes in the absorption spectrum, often resulting in a visible color change. nih.gov In the case of a nitrophenyl thiourea-modified polyethylenimine sensor, the addition of sulfate, fluoride, and acetate anions induced a color change from colorless to yellow or yellowish. nih.gov

Selectivity is a critical aspect of sensor design. The geometry and basicity of the anion, as well as the structure of the receptor, determine the selectivity. For instance, a tripodal receptor with 3-nitrophenyl groups exhibited strong selectivity for the sulfate anion. researchgate.net In another study, a competitive colorimetric assay demonstrated that sulfate could displace a bound fluoride ion, resulting in a sharp color change, which provides a method for the naked-eye detection of sulfate. researchgate.net The formation of these anion complexes is mediated by hydrogen bonding, which leads to the observed signal changes in the spectrum of the nitrophenyl thiourea-based receptor. nih.gov

| Anion | Binding Affinity (log K₁) | Detection Method |

| Fluoride (F⁻) | 5.98 | Colorimetric (UV-vis) |

| Sulfate (SO₄²⁻) | High | ¹H NMR, UV-vis, Colorimetric |

| Acetate (AcO⁻) | Moderate | Colorimetric (UV-vis) |

Precursors for Nanomaterial Synthesis (e.g., Metal Sulfide (B99878) Nanocrystals)

Thiourea and its derivatives are widely used as sulfur sources in the synthesis of metal sulfide nanocrystals. The compound can decompose upon heating to release hydrogen sulfide or other sulfur-containing species, which then react with a metal precursor to form the desired nanocrystals. While specific examples detailing the use of N-methyl-N'-(3-nitrophenyl)thiourea as a precursor are not extensively documented, the general applicability of thioureas in this context is well-established. This method offers a convenient and controllable way to produce a variety of metal sulfide nanomaterials with applications in electronics, optics, and catalysis.

Intermediates in Organic Synthesis for Complex Heterocyclic Scaffolds

Thiourea derivatives are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. nih.gov The thiourea moiety can undergo a variety of cyclization reactions to form rings containing nitrogen and sulfur atoms. These heterocyclic scaffolds are often found in pharmaceuticals and other biologically active molecules.

The presence of the reactive isothiocyanate group in the synthesis of thioureas makes them excellent precursors for a wide range of target molecules. nih.gov Thioureas can be used to synthesize heterocycles such as thiazoles, pyrimidines, and quinazolines. nih.gov For example, the reaction of an isothiocyanate with an amine is a common method for preparing thiourea derivatives, which can then be further elaborated into more complex structures. researchgate.net The ability of thioureas to act as synthons for heterocyclic compounds makes them highly valuable in synthetic organic chemistry. nih.gov

Future Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of asymmetrically substituted thioureas typically involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. For N-methyl-N'-(3-nitrophenyl)thiourea, this would involve reacting either methyl isothiocyanate with 3-nitroaniline (B104315) or 3-nitrophenyl isothiocyanate with methylamine. While effective, these methods often rely on standard organic solvents and reaction conditions.

Future research should focus on developing more sustainable and efficient synthetic protocols. Drawing inspiration from advancements in green chemistry, methodologies such as ultrasonic-assisted synthesis could be explored. acs.org This technique has been shown to accelerate reaction times and improve yields for other N-aroyl thioureas. acs.org Furthermore, investigating the use of environmentally benign solvents, such as water or bio-based solvents, or even solvent-free conditions, could significantly reduce the environmental impact of the synthesis. mdpi.com The development of one-pot syntheses or catalytic methods that avoid the isolation of isothiocyanate intermediates would also represent a significant advancement in both safety and efficiency.

Application of Advanced Characterization Techniques for Dynamic Molecular Systems

A thorough understanding of the structural and electronic properties of N-methyl-N'-(3-nitrophenyl)thiourea is essential for its future application. Standard characterization would involve techniques such as Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups like N-H, C=S, and NO₂, alongside ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure. nih.govmdpi.com

Future work should employ advanced characterization techniques to probe the molecule's dynamic behavior. Single-crystal X-ray diffraction will be crucial to definitively determine its solid-state conformation and analyze the intricate network of intermolecular interactions, such as hydrogen bonds. nih.govresearchgate.net Studies on analogous compounds reveal that thioureas often form centrosymmetric dimers through N-H···S hydrogen bonds, a feature that profoundly influences their material properties. mdpi.com Advanced solid-state NMR and variable-temperature X-ray diffraction could be used to study conformational polymorphism and the dynamics of the molecule in the crystal lattice. In solution, two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide detailed insights into molecular connectivity and conformational preferences.

Development of Tailored Computational Models for Specific Material Properties

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules. For N-methyl-N'-(3-nitrophenyl)thiourea, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into its properties. uaeu.ac.ae

Future computational studies should aim to build tailored models that can predict specific material properties. These models can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles, which can be correlated with experimental X-ray diffraction data.

Simulate Vibrational Spectra: Calculate IR and Raman frequencies to aid in the interpretation of experimental spectra.

Analyze the Electronic Structure: Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), map the electrostatic potential surface, and calculate natural bond orbital (NBO) charges. This information is critical for understanding the molecule's reactivity and its potential in electronic applications. uaeu.ac.ae

Predict Interaction Energies: Model the non-covalent interactions of the molecule with metal ions or anions to predict its binding affinity and selectivity, guiding the design of new sensors or extraction agents. nih.gov

Explore Reaction Mechanisms: Investigate the pathways of its synthesis or its role in catalytic cycles, providing a theoretical foundation for optimization. researchgate.net

Rational Design of Highly Selective Ligands for Targeted Applications

Thiourea (B124793) derivatives are excellent ligands due to the presence of soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with a wide range of metal ions. mdpi.comsphinxsai.com The nitrophenyl group in N-methyl-N'-(3-nitrophenyl)thiourea acts as both a chromophore and an electron-withdrawing group, which can modulate the donor properties of the thiourea moiety and provide a signaling unit for sensing applications. nih.gov

Future research should focus on the rational design of this molecule for highly selective applications. It holds promise as a colorimetric sensor for environmentally and biologically important anions such as fluoride (B91410), acetate (B1210297), and sulfate (B86663), where the interaction via hydrogen bonding would perturb the electronic system and cause a visible color change. nih.gov Similarly, its potential as a selective chelating agent for heavy metal ions like mercury, lead, or cadmium could be explored for environmental remediation. analis.com.my By systematically modifying the substituents on the thiourea scaffold, it may be possible to fine-tune the selectivity and sensitivity of the ligand for specific target species.

Integration into Multi-functional Materials Systems for Enhanced Performance

The true potential of N-methyl-N'-(3-nitrophenyl)thiourea may be realized when it is incorporated as a building block into larger, multi-functional materials. Its versatile chemical handle allows for integration into various platforms.

Future directions include:

Polymer Functionalization: The molecule could be covalently attached to polymer backbones, such as polyethyleneimine, to create robust and reusable materials for anion sensing or heavy metal extraction from aqueous solutions. nih.gov

Metal-Organic Frameworks (MOFs): As a ligand, it could be used to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or heterogeneous catalysis.

Nanoparticle Synthesis: Thiourea derivatives can serve as precursors for the synthesis of metal sulfide (B99878) nanocrystals. wikipedia.org The thermal decomposition of its metal complexes could provide a controlled route to quantum dots or other nanomaterials with interesting optical and electronic properties.

Nonlinear Optical (NLO) Materials: The combination of a donor (thiourea) and an acceptor (nitrophenyl) group within the same molecule suggests potential for second-order NLO properties, making its metal complexes interesting candidates for optoelectronic applications. researchgate.net

Q & A

Q. What are the key synthetic routes for N-Methyl-N'-(3-Nitrophenyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reacting methylamine derivatives with 3-nitrophenyl isothiocyanate. For example:

- Step 1: Prepare 3-nitrophenyl isothiocyanate by treating 3-nitroaniline with thiophosgene in anhydrous dichloromethane under nitrogen .

- Step 2: React with N-methylamine in the presence of a base (e.g., triethylamine) to form the thiourea backbone.

- Optimization: Adjust stoichiometry (1:1 molar ratio), temperature (0–5°C for exothermic steps), and solvent polarity (THF or DCM) to suppress side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is N-Methyl-N'-(3-Nitrophenyl)thiourea characterized structurally?

Methodological Answer:

- Spectroscopy:

- IR: Confirm thiourea C=S stretch (~1190–1250 cm⁻¹) and N-H stretches (3100–3300 cm⁻¹). Aromatic C=C and nitro (NO₂) peaks appear at ~1528 cm⁻¹ and ~1340/1500 cm⁻¹, respectively .

- NMR: ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.8–3.2 ppm). ¹³C NMR confirms thiocarbonyl (C=S, δ ~180 ppm) .

- X-ray Crystallography: Use SHELXL for refinement. ORTEP-3 can visualize hydrogen bonding (e.g., N-H···S interactions) critical for molecular packing .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity: Classified as a potential carcinogen; avoid inhalation/ingestion. Use PPE (gloves, lab coat, fume hood) .

- Storage: In airtight containers under nitrogen, away from strong acids (risk of violent decomposition) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of N-Methyl-N'-(3-Nitrophenyl)thiourea?

Methodological Answer:

Q. How does crystallographic analysis resolve discrepancies in hydrogen-bonding networks?

Methodological Answer:

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018/3 .

- Analysis: Compare experimental (X-ray) vs. computed (Mercury CSD) hydrogen bonds. For example, N-H···O (nitro) interactions stabilize crystal lattices but may vary with substituents .

- Case Study: A 2020 study found C=S···π interactions in nitroaryl thioureas, absent in non-nitrated analogs, altering melting points by ~20°C .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies: Monitor reactions (e.g., with benzyl bromide) via HPLC. Pseudo-first-order kinetics (k = 0.05–0.1 min⁻¹) suggest rate-limiting thiourea deprotonation .

- Isotopic Labeling: Use ¹⁵N-labeled methylamine to track regioselectivity. ²D NMR NOESY confirms steric hindrance from the nitro group directs substitution to the para position .

Q. How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?

Methodological Answer:

- Target Selection: Test against tyrosine phosphatases (PTPs) due to thiourea’s affinity for metal-free active sites.

- Protocol:

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Case Example: Discrepancies in IR C=S stretches (1190 vs. 1250 cm⁻¹) arise from solvent polarity (KBr vs. ATR). Validate via solid-state NMR .

- Statistical Tools: Use Principal Component Analysis (PCA) on spectral datasets to identify outliers or batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.